An In-depth Technical Guide to tert-Butyl (3-methacrylamidopropyl)carbamate: A Versatile Monomer for Advanced Biomedical Applications
An In-depth Technical Guide to tert-Butyl (3-methacrylamidopropyl)carbamate: A Versatile Monomer for Advanced Biomedical Applications
For distribution to: Researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of tert-butyl (3-methacrylamidopropyl)carbamate (CAS No. 219739-79-4), a functional monomer of significant interest in the fields of polymer chemistry, drug delivery, and tissue engineering. We will delve into its synthesis, physicochemical properties, polymerization methodologies, and the strategic importance of its acid-labile tert-butyloxycarbonyl (Boc) protecting group. This document is structured to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively integrate this monomer into their development of novel biomaterials and therapeutic systems.
Introduction: The Strategic Value of a Dual-Functionality Monomer
In the rational design of functional polymers for biomedical applications, the precise control over architecture and chemical functionality is paramount. Tert-butyl (3-methacrylamidopropyl)carbamate emerges as a uniquely valuable building block due to its combination of a polymerizable methacrylamide group and a protected primary amine.
The methacrylamide moiety allows for its incorporation into polymer chains via various radical polymerization techniques. The pendant propyl carbamate side chain contains a primary amine protected by a tert-butyloxycarbonyl (Boc) group. This Boc group is stable under polymerization conditions and to a wide range of chemical modifications, yet it can be readily cleaved under acidic conditions to liberate a primary amine.[1] This "click-ready" functionality is the cornerstone of its utility, providing a strategic handle for the post-polymerization conjugation of bioactive molecules such as peptides, drugs, or targeting ligands. The resulting cationic polymers are particularly effective for applications like non-viral gene delivery, where they can condense and protect nucleic acids.[2][3]
Physicochemical & Structural Data
A thorough understanding of the monomer's properties is essential for its effective use.
| Property | Value | Source |
| CAS Number | 219739-79-4 | [4][5] |
| Molecular Formula | C₁₂H₂₂N₂O₃ | [4][5] |
| Molecular Weight | 242.32 g/mol | [5] |
| IUPAC Name | tert-butyl N-[3-(2-methylprop-2-enoylamino)propyl]carbamate | [5] |
| Appearance | White crystalline solid | [1][4] |
| Storage | 2-8°C, sealed in a dry environment |
Synthesis of tert-Butyl (3-methacrylamidopropyl)carbamate
The synthesis of this monomer is a multi-step process that leverages the principles of selective amine protection followed by acylation. The following protocol is based on established methods for the mono-Boc protection of diamines and subsequent reaction with an acryloylating agent.[4]
Logical Workflow for Synthesis
Caption: Synthesis workflow for the target monomer.
Detailed Experimental Protocol: Synthesis
Materials:
-
1,3-Diaminopropane
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Methacryloyl chloride
-
Triethylamine (TEA)
-
Ethyl acetate (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step 1: Synthesis of tert-Butyl (3-aminopropyl)carbamate [4]
-
Dissolve 1,3-diaminopropane (10 equivalents) in anhydrous ethyl acetate in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 0°C in an ice bath.
-
Dissolve di-tert-butyl dicarbonate (1 equivalent) in anhydrous ethyl acetate and add it dropwise to the diamine solution over 1-2 hours, maintaining the temperature below 10°C. Causality: Using a large excess of the diamine statistically favors the mono-protection of one amine group, minimizing the formation of the di-Boc protected byproduct.
-
Allow the reaction mixture to warm to room temperature and stir for 10-12 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Wash the reaction mixture with water to remove the excess diamine. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the mono-Boc protected intermediate as an oil.
Step 2: Synthesis of tert-Butyl (3-methacrylamidopropyl)carbamate
-
Dissolve the intermediate from Step 1 (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a flask under a nitrogen atmosphere.
-
Cool the solution to 0°C.
-
Add methacryloyl chloride (1.1 equivalents) dropwise. Causality: The triethylamine acts as a base to neutralize the HCl generated during the acylation reaction, driving the reaction to completion.
-
Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the final product as a white solid.
Polymerization and Functional Polymer Synthesis
The monomer can be polymerized using various radical techniques. Controlled radical polymerization methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) are particularly advantageous as they allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions, which is critical for drug delivery applications.
Example Protocol: RAFT Polymerization
This protocol is adapted from established procedures for the RAFT polymerization of acrylate monomers.[6]
Materials:
-
tert-Butyl (3-methacrylamidopropyl)carbamate (Monomer)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
1,4-Dioxane (anhydrous)
Procedure:
-
In a Schlenk flask, dissolve the monomer, CPADB, and AIBN in 1,4-dioxane. The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] (e.g., 100:1:0.2) will determine the target molecular weight.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen. Causality: Oxygen can quench the radical polymerization, so its removal is crucial for achieving a controlled reaction.
-
Backfill the flask with nitrogen or argon and place it in a preheated oil bath at the desired temperature (e.g., 70°C).
-
Allow the polymerization to proceed for the desired time (e.g., 8-24 hours). The reaction can be monitored by taking aliquots and analyzing monomer conversion via ¹H NMR.
-
Quench the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the reaction solution dropwise into a large volume of a non-solvent (e.g., cold diethyl ether or hexane).
-
Collect the polymer by filtration or centrifugation and dry under vacuum.
Post-Polymerization Modification: The Deprotection Step
The key to unlocking the functionality of poly[tert-butyl (3-methacrylamidopropyl)carbamate] is the quantitative removal of the Boc group to yield a cationic, primary amine-functionalized polymer.
Deprotection Workflow
Caption: Boc-deprotection workflow to generate the functional polyamine.
Detailed Experimental Protocol: Boc Deprotection
This protocol is adapted from efficient methods for deprotecting poly(tert-butyl acrylate).[7]
Materials:
-
Boc-protected polymer
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
Procedure:
-
Dissolve the Boc-protected polymer in DCM in a round-bottom flask.
-
Add an excess of trifluoroacetic acid (e.g., 5-10 equivalents per Boc group). Causality: A strong acid protonates the carbonyl oxygen of the carbamate, facilitating the elimination of the stable tert-butyl cation, which then decomposes to isobutylene and a proton.
-
Stir the mixture at room temperature for 4-24 hours. Monitor the deprotection by taking a small aliquot, precipitating the polymer, drying it, and analyzing by ¹H NMR to observe the disappearance of the tert-butyl peak (at ~1.4 ppm).
-
Once the reaction is complete, concentrate the solution under reduced pressure.
-
Re-dissolve the residue in a minimal amount of methanol and precipitate the polymer salt into a large volume of cold diethyl ether.
-
Collect the resulting poly(3-methacrylamidopropyl)amine trifluoroacetate salt by filtration and dry under vacuum.
-
For applications requiring the free amine, the polymer salt can be dissolved in water and neutralized with a base (e.g., NaOH solution), followed by dialysis and lyophilization.
Applications in Drug and Gene Delivery
The resulting cationic polymer is a powerful tool for drug and gene delivery. The positively charged primary amine groups at physiological pH can electrostatically interact with negatively charged biomolecules like plasmid DNA, siRNA, or mRNA. This interaction leads to the spontaneous self-assembly of polymer/nucleic acid complexes, known as polyplexes.[2][3]
Key Advantages for Gene Delivery:
-
Condensation: The polymer condenses the nucleic acid into compact nanoparticles, typically below 200 nm in diameter. This protects the genetic material from enzymatic degradation in the bloodstream.[3]
-
Cellular Uptake: The net positive charge of the polyplex facilitates interaction with the negatively charged cell membrane, promoting cellular uptake via endocytosis.
-
Endosomal Escape: The primary and secondary amines in the polymer backbone can buffer the acidic environment of the endosome. This "proton sponge" effect leads to an influx of ions, osmotic swelling, and eventual rupture of the endosome, releasing the therapeutic cargo into the cytoplasm.[2]
Characterization
Rigorous characterization of both the monomer and the resulting polymers is essential for reproducible research.
| Technique | Monomer Analysis | Polymer Analysis |
| ¹H NMR | Confirm structure, verify purity (presence of vinyl, propyl, and Boc protons). | Confirm polymerization, calculate monomer conversion, verify deprotection. |
| FT-IR | Identify characteristic peaks (C=O of carbamate and amide, N-H stretch, C=C of vinyl). | Confirm polymerization (disappearance of vinyl peaks), monitor deprotection. |
| GPC/SEC | N/A | Determine number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ). |
| DLS | N/A | Measure the hydrodynamic diameter of polyplex nanoparticles. |
| Zeta Potential | N/A | Measure the surface charge of polyplex nanoparticles. |
Conclusion
Tert-butyl (3-methacrylamidopropyl)carbamate is a strategically designed monomer that serves as a gateway to producing functional, cationic polymers for advanced biomedical applications. Its robust polymerizability, coupled with the reliable chemistry of the Boc protecting group, provides a powerful and versatile platform for creating sophisticated drug delivery vehicles, gene therapy vectors, and functional biomaterials for tissue engineering. The protocols and principles outlined in this guide offer a solid foundation for researchers to harness the potential of this important chemical entity.
References
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Title: A combinatorial polymer library approach yields insight into nonviral gene delivery. Source: PubMed Central (PMC). URL: [Link]
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Title: Development of Ring-Expansion RAFT Polymerization of tert-Butyl Acrylate with a Cyclic Trithiocarbonate Derivative toward the Facile Synthesis of Cyclic Polymers. Source: National Institutes of Health (NIH). URL: [Link]
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Title: A Combinatorial Polymer Library Approach Yields Insight into Nonviral Gene Delivery. Source: PubMed Central (PMC). URL: [Link]
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Title: tert-Butyl (3-methacrylamidopropyl)carbamate. Source: PubChem. URL: [Link]
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